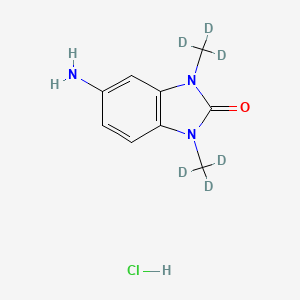

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

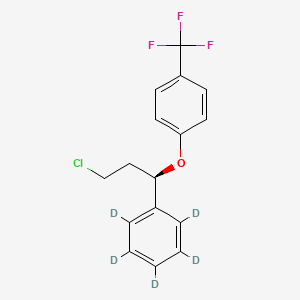

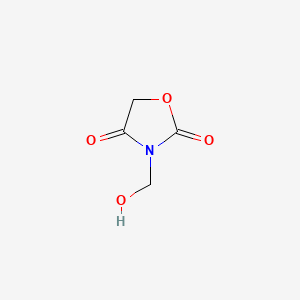

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C9H5D6N3O•HCl and a molecular weight of 219.7 .

Synthesis Analysis

The synthesis of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride involves complex chemical reactions . The process is strictly controlled to ensure product quality . The compound is available in bulk and can be customized according to specific structural needs .Molecular Structure Analysis

The molecular structure of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is represented by the canonical SMILES string: CN1C2=C (C=C (C=C2)N)N (C1=O)C.Cl . The InChI string representation is: InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6 (10)5-8 (7)12 (2)9 (11)13;/h3-5H,10H2,1-2H3;1H/i1D3,2D3; .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride include its molecular weight (219.7) and molecular formula (C9H5D6N3O•HCl) . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthetic Studies and Chemical Properties

A range of substituted benzimidazolyl-benzoic/salicylic acids was synthesized, including compounds structurally similar to 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride. These compounds were further modified to create novel benzimidazolopeptide derivatives. The synthesized compounds displayed moderate to good antimicrobial and anthelmintic activity against various strains, showcasing the potential of benzimidazole derivatives in antimicrobial and anthelmintic applications (Dahiya & Pathak, 2007).

Molecular Magnetism

Benzimidazole-based nitroxide radicals, related to the structure of interest, were synthesized and their magnetic properties were investigated. These molecules form dimeric pairs with hydrogen bond donors and acceptors, displaying antiferromagnetic exchange coupling. This study highlights the role of hydrogen bonds in the magnetic properties of benzimidazole-based organic materials, which might be relevant for the design of novel magnetic materials (Ferrer et al., 2001).

Drug Discovery and Therapeutics

Research on benzimidazolone derivatives, which share a common benzimidazole moiety with 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride, revealed significant potential in drug discovery. A series of benzimidazolone inhibitors targeting the protein–protein interaction between BCL6 and its co-repressors were synthesized. Some of these compounds were found to cause rapid degradation of BCL6, offering insights into the therapeutic targeting of protein–protein interactions for the treatment of diseases such as lymphoma (Bellenie et al., 2020).

Safety And Hazards

properties

IUPAC Name |

5-amino-1,3-bis(trideuteriomethyl)benzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;/h3-5H,10H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPIOVMOCOYLKU-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N(C1=O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

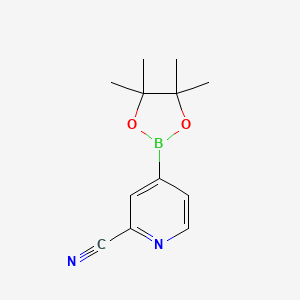

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)